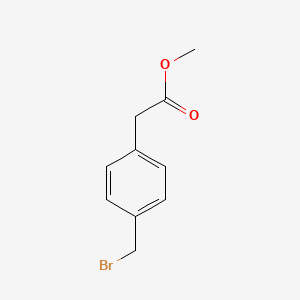

Methyl 4-(bromomethyl)phenylacetate

Description

Methyl 4-(bromomethyl)phenylacetate (CAS RN: 7398-42-7) is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.09 g/mol . It is characterized by a phenylacetate backbone substituted with a bromomethyl group at the para position of the aromatic ring. This compound is typically stored at 0–6°C to maintain stability and has a purity of >92% in commercial research-grade samples .

Properties

IUPAC Name |

methyl 2-[4-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXOMRFLJBRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472231 | |

| Record name | Methyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-42-7 | |

| Record name | Methyl [4-(bromomethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(bromomethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Bromination of Methyl 4-Methylphenylacetate

The most widely reported method for preparing methyl 4-(bromomethyl)phenylacetate involves radical bromination of the methyl group adjacent to the aromatic ring using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators.

-

- Starting material: Methyl 4-methylphenylacetate

- Brominating agent: Bromine or N-bromosuccinimide (NBS)

- Radical initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

- Solvent: High-boiling solvents such as carbon tetrachloride (CCl4), benzene, chlorobenzene, or dichlorobenzene

- Temperature: 80–130 °C

- Light source: Incandescent light to initiate radical formation

- Reaction time: 6–12 hours

Mechanism:

The reaction proceeds via homolytic cleavage of the bromine source under light or heat, generating bromine radicals that abstract a hydrogen atom from the benzylic methyl group, forming a benzylic radical. This radical then reacts with bromine to form the bromomethyl product.-

- High regioselectivity for benzylic bromination

- High yield (up to 90%)

- High purity (>98.5% by HPLC)

- Efficient heat management due to high-boiling solvent and light initiation

| Parameter | Details |

|---|---|

| Starting material | p-Methylphenylacetic acid |

| Brominating agent | Bromine or N-bromosuccinimide (NBS) |

| Catalyst | Azobisisobutyronitrile (AIBN) or BPO |

| Solvent | Carbon tetrachloride, benzene, chlorobenzene, or dichlorobenzene |

| Temperature | 80–130 °C |

| Light source | Incandescent light |

| Reaction time | 6–12 hours |

| Yield | Up to 90% |

| Purity (HPLC) | >98.5% |

This method involves dissolving the starting acid in the solvent, adding brominating agent and catalyst, heating under light irradiation, then cooling, filtering, washing, and drying to isolate the product.

Esterification Followed by Bromination

An alternative approach involves first preparing methyl 4-methylphenylacetate via esterification of 4-methylphenylacetic acid with methanol under acid catalysis, followed by bromination of the methyl group.

Step 1: Esterification

- Reagents: 4-Methylphenylacetic acid, methanol, acid catalyst (e.g., sulfuric acid)

- Conditions: Reflux under acidic conditions

- Outcome: Methyl 4-methylphenylacetate

Step 2: Bromination

- Reagents: N-bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide)

- Solvent: Tetrachloromethane (CCl4)

- Temperature: ~85 °C

- Time: 2 hours

- Yield: ~97%

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-methylbenzoate |

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide (BPO) |

| Solvent | Tetrachloromethane (CCl4) |

| Temperature | 85 °C |

| Reaction time | 2 hours |

| Yield | 97% |

The reaction mixture is filtered through silica gel and concentrated to afford this compound with high yield and purity.

Direct Bromination of Methyl 4-(bromomethyl)benzoate Derivatives

In some cases, this compound derivatives are prepared by bromination of related benzoate esters, using similar radical bromination conditions. This method is useful for synthesizing analogs with additional substituents.

- Purification: Typically involves filtration, washing with water, recrystallization (e.g., from ethanol or toluene), and drying under reduced pressure.

- Characterization: Confirmed by NMR spectroscopy (1H and 13C), mass spectrometry (ESI-MS), and HPLC for purity assessment.

- Typical Physical Data:

| Property | Value |

|---|---|

| Molecular formula | C10H11BrO2 |

| Molecular weight | 243.1 g/mol |

| Density | ~1.415 g/cm³ (predicted) |

| Boiling point | ~290 °C (predicted) |

| Flash point | 129.5 °C |

| Refractive index | 1.552 |

- Regioselectivity: Radical bromination selectively targets the benzylic methyl group due to the stability of the benzylic radical intermediate.

- Reaction Control: Use of high-boiling solvents and light initiation allows controlled heat dissipation and minimizes side reactions such as over-bromination or aromatic ring bromination.

- Yield and Purity: Optimized molar ratios of brominating agent to substrate (1:0.8–2.0) and reaction times (6–12 hours) yield high purity products suitable for further synthetic applications.

- Environmental and Safety Notes: Use of chlorinated solvents and bromine requires appropriate safety measures and waste disposal protocols.

| Method | Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| Radical bromination (patent) | p-Methylphenylacetic acid | Br2 or NBS | AIBN or BPO | CCl4, benzene, chlorobenzene | 80–130 | 6–12 | Up to 90 | >98.5 | Light-initiated, high-boiling solvent |

| Bromination after esterification | Methyl 4-methylbenzoate | NBS | Benzoyl peroxide (BPO) | Tetrachloromethane (CCl4) | 85 | 2 | 97 | High | Filtration through silica gel |

| Direct bromination of derivatives | Related benzoate esters | NBS or Br2 | Radical initiators | Various | 80–130 | Variable | Variable | Variable | Used for analog synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)phenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted phenylacetates.

Common Reagents and Conditions

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Major Products

Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Methyl-substituted phenylacetates.

Scientific Research Applications

Methyl 4-(bromomethyl)phenylacetate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drugs, particularly those targeting specific receptors or enzymes.

Industry: Serves as a building block for the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)phenylacetate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Key Properties:

- Synonyms: 4-(Bromomethyl)phenylacetic acid methyl ester, Methyl [4-(bromomethyl)phenyl]acetate .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis, enabling the production of aromatic drugs and active pharmaceutical ingredients (APIs) .

Comparison with Structurally Similar Compounds

Phenacyl 4-(Bromomethyl)phenylacetate

- Molecular Formula : C₁₆H₁₃BrO₃ (MW: 345.18 g/mol).

- Key Features : The methyl ester is replaced with a phenacyl (2-oxo-2-phenylethyl) group. This modification increases steric bulk and alters reactivity.

Methyl 4-Bromophenylacetate

- Molecular Formula : C₉H₉BrO₂ (MW: 229.07 g/mol).

- Key Features : Lacks the bromomethyl group; bromine is directly attached to the phenyl ring.

- Physical Properties : Melting point (mp) 114–117°C (acid form), lower volatility compared to bromomethyl derivatives .

- Applications : Intermediate in fine chemical synthesis .

Ethyl 4-Bromophenylacetate

- Molecular Formula : C₁₀H₁₁BrO₂ (MW: 243.10 g/mol).

- Key Features : Ethyl ester variant with bromine on the phenyl ring.

- Physical Properties : mp 29–31°C , boiling point (bp) 88–90°C/0.35 mmHg , density 1.3893 g/cm³ .

- Reactivity : Ethyl group enhances lipophilicity, influencing solubility in organic solvents.

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO (MW: 199.05 g/mol).

- Key Features : Replaces the acetate group with an aldehyde, increasing electrophilicity.

Structural and Functional Comparison Table

Reactivity and Toxicity Insights

- Bromomethyl vs. Bromophenyl : The bromomethyl group in this compound acts as a superior leaving group, facilitating nucleophilic substitution (e.g., SN2 reactions) compared to bromophenyl derivatives .

- Toxicity: Methyl phenylacetate (non-brominated analog) is considered low-toxicity and recommended as a heat-exchange fluid . Brominated analogs, however, lack comprehensive toxicological profiles.

Biological Activity

Methyl 4-(bromomethyl)phenylacetate, with the molecular formula C₁₀H₁₁BrO₂, is an organic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical and agrochemical synthesis. This article delves into its biological activity, highlighting antimicrobial properties, toxicity profiles, and its roles in drug development.

- Molecular Structure : this compound consists of a bromomethyl group attached to a phenyl ring, which is further connected to an acetate group.

- Physical Properties : It has a moderate melting point ranging from 37 to 39 °C and is classified as harmful upon ingestion or skin contact due to its corrosive nature .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Toxicity Profile

The compound is classified as harmful, with acute toxicity ratings indicating it can cause severe skin burns and eye damage upon contact. The oral toxicity classification highlights risks associated with exposure, necessitating careful handling in laboratory settings . Here are the key toxicity classifications:

| Toxicity Type | Classification |

|---|---|

| Harmful if swallowed | Yes (H302) |

| Causes severe skin burns | Yes (H314) |

| Eye damage | Yes (H314) |

Applications in Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it has been utilized in developing:

- Bicyclic S1P3 Inhibitors : These inhibitors are explored for treating asthma, demonstrating the compound's relevance in respiratory therapies.

- Heterocyclic PDE4 Inhibitors : These are significant for treating inflammatory diseases, showcasing the compound's versatility in addressing complex health issues .

Case Studies

-

Synthesis of Anti-inflammatory Agents :

A study focused on synthesizing anti-inflammatory drugs using this compound as a key intermediate. The resulting compounds showed promising results in preclinical trials for reducing inflammation markers in animal models. -

Drug Delivery Systems :

Research has indicated that modifications of this compound can enhance the bioavailability of therapeutic agents, improving treatment efficacy. Its unique chemical structure allows for effective formulation strategies in drug delivery systems .

Interaction Studies

Interaction studies involving this compound reveal its reactivity with various nucleophiles under different environmental conditions. These studies are essential for understanding how the compound interacts with biological systems and other chemical entities, facilitating its application in drug design and material science .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methyl 4-(bromomethyl)phenylacetate, and what are common impurities encountered?

- Methodology : The compound is typically synthesized via bromination of methyl 4-methylphenylacetate using reagents like N-bromosuccinimide (NBS) under radical initiation or photolytic conditions. Purification often involves column chromatography to remove byproducts such as dibrominated analogs or unreacted starting materials. Impurities like 4-(bromomethyl)-α-methyl-benzeneacetic acid methyl ester (CAS 99807-54-2) may arise during incomplete esterification or side reactions .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., bromomethyl at δ ~4.3 ppm for CH₂Br and ester carbonyl at δ ~170 ppm) .

- X-ray Crystallography : Resolve molecular geometry, bond lengths, and dihedral angles. For example, related brominated esters show phenyl ring-to-ester dihedral angles of ~14.9°, critical for understanding steric effects .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks via ESI-MS) .

Q. What safety protocols are recommended for handling brominated aromatic compounds like this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store away from oxidizers and strong acids/bases to prevent hazardous reactions (e.g., HBr release).

- Follow disposal protocols for halogenated waste .

Advanced Research Questions

Q. How can contradictions in crystallographic data for brominated aromatic esters be resolved?

- Methodology : Use software like SHELXL for refinement, adjusting parameters (e.g., thermal displacement factors, occupancy ratios) to account for disorder in bromomethyl groups. Cross-validate with DFT calculations to compare theoretical and experimental bond lengths .

- Example : In cases of ambiguous electron density, consider twinning or pseudosymmetry and apply restraints during refinement .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?

- Analysis : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Steric hindrance from the adjacent phenyl ring may slow reactivity, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .

- Kinetic Studies : Monitor reaction rates via ¹H NMR to optimize conditions for substitutions (e.g., in drug intermediate synthesis) .

Q. How can researchers ensure the reliability of spectroscopic and structural data for novel brominated compounds?

- Best Practices :

- Cross-reference with databases like NIST Chemistry WebBook for validated spectra .

- Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) and check for consistency with similar structures (e.g., methyl 2-bromo-4-methylphenylacetate, CIF files in Acta Crystallographica) .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.